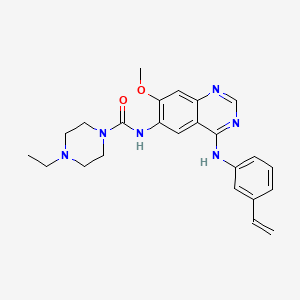

4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide

Description

4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide (hereafter referred to as the "target compound") is a quinazoline-based small molecule designed as an epidermal growth factor receptor (EGFR) inhibitor. It features a 4-anilinoquinazoline core, a 7-methoxy substituent, and a 3-vinylphenyl group at the 4-position, with a piperazine-1-carboxamide moiety at the 6-position (). The compound has been developed as a succinate salt (Form I, IV, V) to enhance solubility and bioavailability, demonstrating improved pharmacokinetic properties compared to its free base. Preclinical studies highlight its efficacy in inhibiting EGFR-driven cancers, such as gliomas and non-small cell lung cancer, by targeting uncontrolled cell proliferation .

Properties

IUPAC Name |

N-[4-(3-ethenylanilino)-7-methoxyquinazolin-6-yl]-4-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h4,6-8,13-16H,1,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLQWEKAWIRWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is to react a suitable amine with a chloroquinazoline derivative under controlled conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: : The quinazoline core can be reduced to form a different derivative.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Formation of 4-ethyl-N-(7-hydroxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide.

Reduction: : Formation of 4-ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide derivatives with reduced quinazoline cores.

Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has several research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: : Use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound belongs to a broader class of 4-anilinoquinazoline derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Quinazoline-Based EGFR Inhibitors

Physicochemical Properties

Key Observations :

Pharmacokinetic and Developmental Considerations

- The target compound’s succinate salt increases bioavailability by >50% compared to free base forms, addressing a common limitation in quinazoline derivatives .

- notes discontinuation of the target compound’s commercial availability, possibly due to challenges in large-scale synthesis or formulation optimization. However, confirms its progression to clinical trials, highlighting context-dependent viability .

Biological Activity

4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide, with the CAS number 2109805-51-6, is a synthetic compound that belongs to the class of quinazoline derivatives. Its structure features a quinazoline core linked to a piperazine moiety, which is significant in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structural characteristics that may influence its biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 432.5 g/mol. The compound includes functional groups such as an ethyl group, a methoxy group, and a vinyl group, which contribute to its unique properties and potential interactions with biological targets .

Potential Therapeutic Applications

The structural components of this compound suggest several possible therapeutic applications:

- Cancer Treatment : Due to its potential modulation of kinase activity, it may be explored for use in cancer therapies.

- Neurological Disorders : The piperazine moiety could indicate neuroactive properties, warranting investigation into its effects on neurological conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(7-Ethoxy-6-methoxyquinazolin-4-yl)-piperazine-1-carboxylic acid | Contains an ethoxy group | Lacks vinyl substitution |

| 5-Chloro-N4-[2-dimethylphosphorylphenyl]-2-n-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine | More complex with phosphorus | Different core structure |

| 4-Ethyl-N-(4-(3-vinylphenyl)amino)-7-methoxyquinazolin-6-yl-piperazine | Similar but varies in amino substitution | Different substitution pattern |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

While comprehensive studies specifically addressing the biological activity of this compound are scarce, the following points summarize notable findings from related research:

- Kinase Inhibition : Initial investigations into similar quinazoline derivatives have demonstrated their ability to inhibit various kinases involved in cancer progression.

- Cell Proliferation Studies : Compounds with structural similarities have shown effects on cell proliferation in vitro, suggesting that further studies on this compound could reveal similar properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this quinazoline-piperazine derivative, and what critical reaction parameters must be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Quinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives with formamidine acetate under reflux (e.g., ethanol, 80°C, 12h) .

- Piperazine coupling : Nucleophilic substitution at the quinazoline C4 position using 4-ethylpiperazine-1-carboxamide under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 6h) .

- Vinylphenyl amination : Buchwald-Hartwig amination with 3-vinylaniline, catalyzed by Pd(OAc)₂/XPhos in toluene (110°C, 24h) .

- Critical parameters : Solvent polarity (DMF vs. acetonitrile), catalyst loading (5–10 mol% Pd), and reaction time (monitored via TLC/HPLC).

Q. How can researchers confirm the crystallinity and purity of the compound post-synthesis?

- Methodological Answer :

- XRPD (X-ray Powder Diffraction) : Identifies crystalline phases and polymorphic forms. Sharp peaks indicate high crystallinity .

- TGA/DSC : Thermal gravimetric analysis (TGA) monitors decomposition (e.g., <1% weight loss at 150°C confirms solvent-free product), while DSC detects melting points and phase transitions .

- HPLC-PDA : Purity >98% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental / NMR with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) . Discrepancies often arise from solvent effects or proton exchange; use DMSO-d⁶ for improved resolution .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing quinazoline N–H from piperazine protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 515.2452) .

Q. What strategies are effective for optimizing reaction yields when scaling up the synthesis?

- Methodological Answer :

- Solvent screening : Replace DMF with less viscous solvents (e.g., acetonitrile) to enhance mixing in large-scale reactors .

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce costs and improve turnover number (TON) in amination steps .

- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., dimerization of vinylphenyl groups) .

Q. How can structural modifications enhance the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Quinazoline C7-methoxy group : Critical for ATP-binding pocket interactions. Replace with ethoxy to probe steric effects .

- Piperazine substitution : Introduce polar groups (e.g., hydroxyethyl) to improve solubility and hydrogen bonding .

- Vinylphenyl moiety : Replace with fluorinated aryl groups to enhance π-π stacking and metabolic stability .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ ± SEM) using GraphPad Prism .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Synergy analysis : Use Chou-Talalay combination index (CI) for studies with dual inhibitors .

Q. How can computational tools predict metabolic pathways and guide SAR studies?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism and BBB permeability .

- Docking simulations : AutoDock Vina models interactions with CYP3A4 active site, highlighting vulnerable regions (e.g., N-dealkylation of piperazine) .

- Metabolite identification : LC-HRMS/MS with in silico fragmentation (e.g., MetFrag) identifies oxidation products .

Conflict Resolution in Data Interpretation

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and liver microsomal stability (t₁/₂ >30 min indicates suitability for in vivo testing) .

- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in target organs .

- Species-specific differences : Compare murine vs. human CYP450 isoforms using recombinantly expressed enzymes .

Structural and Functional Characterization

Q. What advanced techniques validate the compound’s conformation in solution versus solid state?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves absolute configuration and intramolecular H-bonding (e.g., piperazine-carboxamide interaction) .

- NOESY NMR : Detects through-space interactions (e.g., vinylphenyl and quinazoline ring proximity) .

- DFT calculations : Optimize gas-phase geometry and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.